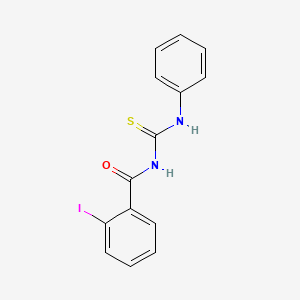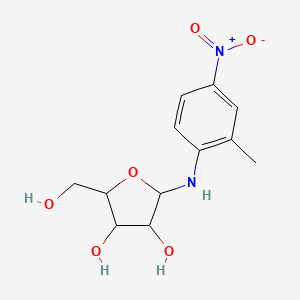![molecular formula C19H31NO2 B4932594 1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4932594.png)
1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of certain types of cancer. The compound was first synthesized in 2014 and has since been the subject of extensive research due to its potential as a therapeutic agent. In
作用机制
1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine inhibits the activity of several kinases that are involved in the growth and survival of cancer cells. The compound specifically targets the BTK (Bruton's tyrosine kinase) and ITK (interleukin-2-inducible T-cell kinase) kinases. By inhibiting these kinases, this compound prevents the activation of downstream signaling pathways that are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the proliferation of cancer cells and to reduce the size of tumors in animal models. In addition, the compound has been shown to have immunomodulatory effects, which may be beneficial in the treatment of autoimmune diseases.
实验室实验的优点和局限性
One of the advantages of 1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine is its specificity for BTK and ITK kinases. This specificity reduces the likelihood of off-target effects and makes this compound a promising therapeutic agent. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in vivo. In addition, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on 1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine. One area of research is the development of more potent and selective inhibitors of BTK and ITK kinases. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. In addition, the safety and efficacy of this compound in clinical trials need to be investigated further. Finally, the potential of this compound in the treatment of autoimmune diseases needs to be explored in more detail.
合成方法
The synthesis of 1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine involves several steps that have been described in detail in the literature. The first step involves the reaction of 4-tert-butyl-2-methylphenol with epichlorohydrin to form 2-(4-tert-butyl-2-methylphenoxy)propanol. This intermediate is then reacted with ethylene oxide to form 2-(2-(4-tert-butyl-2-methylphenoxy)ethoxy)ethanol. The final step involves the reaction of this intermediate with pyrrolidine to form this compound.
科学研究应用
1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine has been the subject of extensive research due to its potential as a therapeutic agent. The compound has been shown to inhibit the activity of several kinases that are involved in the growth and survival of cancer cells. Studies have shown that this compound is effective in the treatment of certain types of lymphoma and leukemia. The compound has also been shown to have potential in the treatment of autoimmune diseases such as rheumatoid arthritis.
属性
IUPAC Name |
1-[2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2/c1-16-15-17(19(2,3)4)7-8-18(16)22-14-13-21-12-11-20-9-5-6-10-20/h7-8,15H,5-6,9-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKPIEFSBDGDCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCCOCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
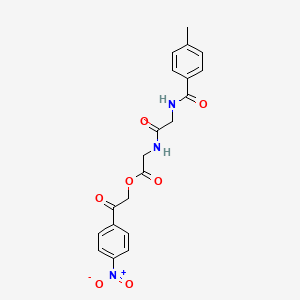
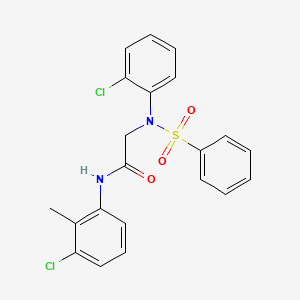
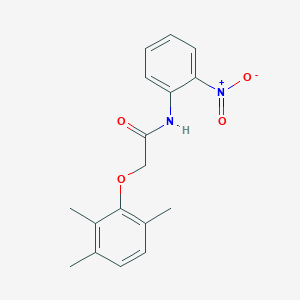
![N-[1-(4-tert-butylphenoxy)-9,10-dioxo-9,10-dihydro-2-anthracenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4932528.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(3-methoxyphenoxy)-2-propanol dihydrochloride](/img/structure/B4932532.png)
![N-cyclohexyl-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B4932536.png)
![N-[2-(4-methylphenoxy)ethyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B4932552.png)
![2-({[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4932564.png)
![5-{3,5-dichloro-2-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4932571.png)
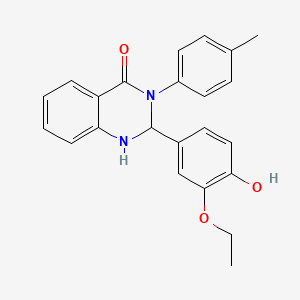
![N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B4932589.png)

